molecular formula C6H11NO2 B1348109 (R)-甲基吡咯烷-3-羧酸酯 CAS No. 428518-43-8

(R)-甲基吡咯烷-3-羧酸酯

货号 B1348109
CAS 编号: 428518-43-8
分子量: 129.16 g/mol
InChI 键: VVWWZOKQKXPVIV-RXMQYKEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-Methyl Pyrrolidine-3-carboxylate” is a chemical compound used in the method for producing methylpyrrolidine hydrochloride . It has a molecular weight of 129.15 and a molecular formula of C6H11NO2 .


Molecular Structure Analysis

The molecular structure of “®-methyl pyrrolidine-3-carboxylate” is represented by the canonical SMILES: COC(=O)C1CCNC1 . The InChI representation is InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving “®-methyl pyrrolidine-3-carboxylate” are not available, it’s known that pyrrolidine rings can be functionalized, for example, with proline derivatives .


Physical And Chemical Properties Analysis

“®-Methyl Pyrrolidine-3-carboxylate” has a molecular weight of 129.15 and a molecular formula of C6H11NO2 . Its exact mass is 129.078978594 and it has a topological polar surface area of 38.3Ų .

科学研究应用

流感神经氨酸酶抑制剂

(R)-甲基吡咯烷-3-羧酸酯衍生物已被用于流感神经氨酸酶抑制剂的设计中。王等人 (2001) 的一项研究描述了有效抑制剂的合成,包括化合物 A-192558,该化合物对流感神经氨酸酶显示出显着的效果。该研究涉及高通量平行合成和 X 射线晶体学分析,证明了该化合物与酶活性位点的相互作用 (Wang 等人,2001)

新型衍生物的合成

Mogulaiah 等人 (2018) 报告了新型 (R)-甲基吡咯烷-3-羧酸酯衍生物的合成,特别是 (R)-2-{[5-溴-1-(3-溴丙基)-1H(取代)-吲哚-3-基]甲基}吡咯烷-1-羧酸衍生物。这些化合物通过 Japp-Klingemann 和 Fischer 吲哚环化反应合成,并使用各种光谱方法表征 (Mogulaiah、Sundar 和 Tasleem,2018)

极性环加成反应

Żmigrodzka 等人 (2022) 探索了涉及 N-甲基偶氮甲叉和反式-3,3,3-三氯-1-硝基丙-1-烯的极性 [3+2] 环加成反应中吡咯烷的合成。该反应导致形成特定的吡咯烷产物,展示了 (R)-甲基吡咯烷-3-羧酸酯在生成多样的杂环化合物中的潜力 (Żmigrodzka 等人,2022)

抗菌碳青霉烯类

Ohtake 等人 (1997) 讨论了 1 β-甲基-2-(5-取代吡咯烷-3-基硫代)碳青霉烯类的合成,它们是 (R)-甲基吡咯烷-3-羧酸酯的衍生物。这些化合物对各种革兰氏阳性菌和革兰氏阴性菌(包括铜绿假单胞菌)表现出有效的抗菌活性。该研究突出了这些衍生物在开发新型抗菌剂中的重要性 (Ohtake 等人,1997)

癌症治疗中的铜(II)配合物

Bacher 等人 (2013) 合成了脯氨酸-硫代氨基甲酸酯生物偶联物,包括 3-甲基-(R)-吡咯烷-2-羧酸酯衍生物,并研究了它们与铜(II) 的络合。这些配合物显示出作为拓扑异构酶 IIα 抑制剂的潜力,表明它们在癌症治疗中的适用性。该研究提供了对这些化合物在卵巢癌细胞中的抗增殖活性和其抑制酶活性的作用机制的见解 (Bacher 等人,2013)

抗凝血酶活性

Ayan 等人 (2013) 对对映体纯吡咯烷衍生物的不对称合成进行了研究,包括衍生自 (R)-甲基吡咯烷-3-羧酸酯的衍生物。分子对接研究表明,这些化合物是潜在的凝血酶抑制剂。这项研究增加了对这些化合物在血栓形成治疗中的药用潜力的理解 (Ayan 等人,2013)

杂环化合物的合成

Grošelj 等人 (2013) 探索了 N-保护甲基 5-取代-4-羟基吡咯-3-羧酸酯的合成,从 N-保护 α-氨基酸开始,包括 (R)-甲基吡咯烷-3-羧酸酯。他们的研究证明了这些化合物在构建功能化杂环中的多功能性,突出了它们在有机合成和潜在工业应用中的重要性 (Grošelj 等人,2013)

用于糖尿病治疗的 GPR40 激动剂

Jurica 等人 (2017) 报告了含有吡咯烷的 GPR40 激动剂的发现,包括 (R)-甲基吡咯烷-3-羧酸酯衍生物,作为 2 型糖尿病的潜在治疗方法。这些化合物在激活 GPR40(这对胰岛素和 GLP-1 分泌有益)方面显示出有希望的效果,证明了它们在糖尿病管理中的潜力 (Jurica 等人,2017)

安全和危害

“®-Methyl pyrrolidine-3-carboxylate” may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It’s advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name

methyl (3R)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWZOKQKXPVIV-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363771
Record name (R)-methyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl pyrrolidine-3-carboxylate

CAS RN

428518-43-8
Record name Methyl (3R)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428518-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-methyl pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.704 g of 10% palladium on carbon (Pd/C) and then 11.5 g of ammonium formate are successively added at a temperature in the region of 20° C., under an argon atmosphere, to 5 g (22.8 mmol) of methyl (±)-1-(phenylmethyl)-3-pyrrolidinecarboxylate in solution in 100 cm3 of methanol. After stirring for 3 hours at the reflux temperature, the reaction mixture is filtered on Celite®. The Celite® is rinsed with 3 times 20 cm3 of methanol. The filtrate is then concentrated to dryness under reduced pressure (2.7 kPa) to give 2.5 g of methyl (±)-3-pyrrolidinecarboxylate in the form of a colorless oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.6 g of benzyl 3-carbomethoxypyrrolidine-1-carboxylate in 150 mL of anhydrous methanol was added 0.92 g of 10% Pd/C. The reaction mixture was placed under an atmosphere of hydrogen and stirred overnight at room temperature. The reaction mixture was then filtered through a Celite® pad, and the filtrate concentrated in vacuo. The residue was chromatographed on silica gel with 2-16% CH3OH/CHCl3 to give 1.40 g (62% yield) of 3-carbomethoxypyrrolidine as a clear oil, 1H NMR (300 MHz, CDCl3) δ1.90-2.10 (m, 2 H); 2.97-3.11 (m, 4H); 3.18-3.29 (m, 2H); 3.44 (s, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-methyl pyrrolidine-3-carboxylate
Reactant of Route 2
(R)-methyl pyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-methyl pyrrolidine-3-carboxylate
Reactant of Route 4
(R)-methyl pyrrolidine-3-carboxylate
Reactant of Route 5
(R)-methyl pyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-methyl pyrrolidine-3-carboxylate

Citations

For This Compound
6
Citations
SB Bhavsar, S Pawar, S Joshi, S Jadhav… - Available at SSRN … - papers.ssrn.com
Continuous evolution in bacterial strains limits utility of frontline antibacterial agents due to development of multiple resistance mechanisms. Especially gram-negative multidrug …
Number of citations: 0 papers.ssrn.com
N Hossain, S Ivanova, ÅS Timén, J Bergare… - Bioorganic & medicinal …, 2013 - Elsevier
A series of zwitterionic spirocyclic compounds were synthesised. In vitro data revealed that these compounds were potent CCR1 antagonists. In particular, 2, 4, 11 and 20 inhibited …
Number of citations: 4 www.sciencedirect.com
Y Deng, GW Shipps Jr, A Cooper… - Journal of Medicinal …, 2014 - ACS Publications
An affinity-based mass spectrometry screening technology was used to identify novel binders to both nonphosphorylated and phosphorylated ERK2. Screening of inactive ERK2 …
Number of citations: 50 pubs.acs.org
S Xiang, J Wang, H Huang, Z Wang, X Song… - European Journal of …, 2023 - Elsevier
… Briefly, a nucleophilic coupling of commercially available 6-chloro-3-iodoimidazo[1,2-b]pyridazinen (13) with the R-methyl pyrrolidine-3-carboxylate hydrochloride or S-methyl pyrrolidine…
Number of citations: 3 www.sciencedirect.com
LM Sherrill, EE Joya, AM Walker, A Roy… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of amino acid based 7H-pyrrolo[2,3–d]pyrimidines were designed and synthesized to discern the structure activity relationships against the SARS-CoV-2 nsp3 macrodomain (…
Number of citations: 10 www.sciencedirect.com
V Basava - 2016 - search.proquest.com
The gram-negative anaerobic bacterium Bacteroides fragilis is an integral component of the normal gastrointestinal flora. The bacterium colonizes the intestinal tract of human beings as …
Number of citations: 4 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。